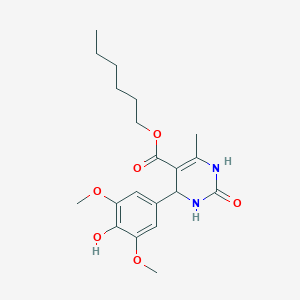
Hexyl 4-(4-hydroxy-3,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ヘキシル 4-(4-ヒドロキシ-3,5-ジメトキシフェニル)-6-メチル-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボキシレートは、そのユニークな構造特性と様々な科学分野における潜在的な用途で知られる複雑な有機化合物です。この化合物には、窒素原子を含む6員環であるテトラヒドロピリミジン環が含まれており、ヘキシル基、ヒドロキシジメトキシフェニル基、カルボキシレート基で置換されています。これらの官能基の存在は、その多様な化学反応性と潜在的な生物活性に貢献しています。
準備方法
合成経路と反応条件
ヘキシル 4-(4-ヒドロキシ-3,5-ジメトキシフェニル)-6-メチル-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボキシレートの合成は、通常、複数段階の有機反応を含みます。一般的な合成経路の1つは、4-ヒドロキシ-3,5-ジメトキシベンズアルデヒドの調製から始まり、次にヘキシルアミンと反応させて中間体シッフ塩基を形成します。この中間体は、酸性または塩基性条件下で尿素またはチオ尿素と環化してテトラヒドロピリミジン環を形成します。最後の段階では、ヘキシルアルコールによるエステル化を行い、ヘキシル基を導入して目的のカルボキシレートエステルを形成します。
工業的生産方法
この化合物の工業的生産には、同様の合成経路が採用される場合がありますが、規模が大きく、収率と純度を向上させるための反応条件の最適化が行われます。連続フローリアクターや自動合成プラットフォームなどの技術を導入することで、効率性とスケーラビリティが向上します。再結晶、クロマトグラフィー、蒸留などの精製方法を用いて最終生成物を単離します。
化学反応の分析
反応の種類
ヘキシル 4-(4-ヒドロキシ-3,5-ジメトキシフェニル)-6-メチル-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボキシレートは、次のような様々な化学反応を起こすことができます。
酸化: ヒドロキシ基は、ケトンまたはアルデヒドを形成するように酸化することができます。
還元: テトラヒドロピリミジン環中のカルボニル基は、アルコールを形成するように還元することができます。
置換: メトキシ基は、求核置換反応によって他の官能基に置換することができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) などの試薬を酸性条件下で使用します。
還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化リチウムアルミニウム (LiAlH₄) などの試薬を使用します。
置換: 極性非プロトン性溶媒中で、水素化ナトリウム (NaH) や tert-ブトキシカリウム (KOtBu) などの試薬を使用します。
主要な生成物
酸化: 4-(4-オキソ-3,5-ジメトキシフェニル)-6-メチル-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボキシレートの生成。
還元: 4-(4-ヒドロキシ-3,5-ジメトキシフェニル)-6-メチル-2-ヒドロキシ-1,2,3,4-テトラヒドロピリミジン-5-カルボキシレートの生成。
置換: メトキシ基を様々な官能基で置換した誘導体の生成。
科学的研究の応用
ヘキシル 4-(4-ヒドロキシ-3,5-ジメトキシフェニル)-6-メチル-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボキシレートは、科学研究においていくつかの応用があります。
化学: 有機合成におけるビルディングブロックとして、また配位化学におけるリガンドとして使用されます。
生物学: 酵素阻害剤としての可能性や、生体高分子との相互作用について研究されています。
医学: 抗炎症作用、抗酸化作用、抗菌作用など、治療の可能性を探求されています。
産業: 新規材料の開発や、他の複雑な有機化合物の合成のための前駆体として使用されています。
作用機序
ヘキシル 4-(4-ヒドロキシ-3,5-ジメトキシフェニル)-6-メチル-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボキシレートの作用機序は、特定の分子標的や経路との相互作用を伴います。ヒドロキシ基とメトキシ基は、水素結合を形成し、酵素の活性部位と相互作用することで、酵素活性を阻害する可能性があります。テトラヒドロピリミジン環は、核酸やタンパク質と相互作用し、その構造や機能に影響を与える可能性があります。これらの相互作用は、化合物の生物活性と治療の可能性に貢献しています。
類似化合物との比較
ヘキシル 4-(4-ヒドロキシ-3,5-ジメトキシフェニル)-6-メチル-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボキシレートは、次のような他の類似化合物と比較することができます。
N-ヘキシル-3-(4-ヒドロキシ-3,5-ジメトキシフェニル)プロパンアミド: この化合物も、ヒドロキシジメトキシフェニル基とヘキシル鎖を含んでいますが、テトラヒドロピリミジン環の代わりにアミド基が存在することで異なります。
2-{[(4-ヒドロキシ-3,5-ジメトキシフェニル)メチリデン]ヒドラジニリデン}-4-オキソ-1,3-チアゾリジン-5-イル酢酸: この化合物は、チアゾリジン環とヒドラジン部分を特徴とし、異なる化学反応性と生物活性を持っています。
ヘキシル 4-(4-ヒドロキシ-3,5-ジメトキシフェニル)-6-メチル-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボキシレートのユニークさは、その官能基と構造特徴の特定の組み合わせにあり、これがその多様な用途と、汎用性の高い研究ツールとしての可能性に貢献しています。
特性
分子式 |
C20H28N2O6 |
|---|---|
分子量 |
392.4 g/mol |
IUPAC名 |
hexyl 4-(4-hydroxy-3,5-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C20H28N2O6/c1-5-6-7-8-9-28-19(24)16-12(2)21-20(25)22-17(16)13-10-14(26-3)18(23)15(11-13)27-4/h10-11,17,23H,5-9H2,1-4H3,(H2,21,22,25) |
InChIキー |
BBARBKZZNNKUSQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C(=C2)OC)O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B11629772.png)
![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-hydroxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11629773.png)
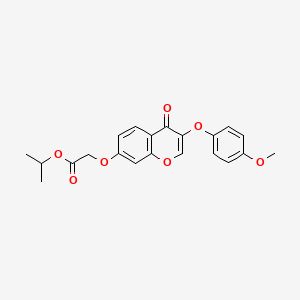
![2-(3-{(E)-[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B11629793.png)
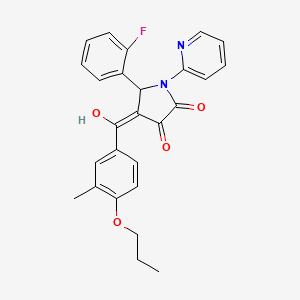
![(3-Bromophenyl)[4-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B11629798.png)
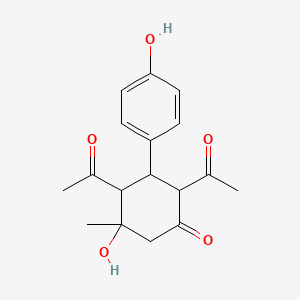
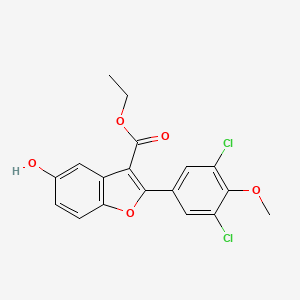
![3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11629824.png)
![3-amino-2-benzoyl-4-(3,4-dimethoxyphenyl)-6-methyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide](/img/structure/B11629826.png)
methanolate](/img/structure/B11629835.png)
![(6Z)-5-imino-6-{4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11629836.png)
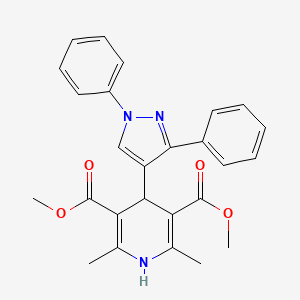
![4-(5-((2-(4-Ethylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid](/img/structure/B11629847.png)
